2-Nitro-1-(pentafluorophenyl)ethanol
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Overview
Description
2-Nitro-1-(pentafluorophenyl)ethanol is an organic compound with the molecular formula C8H4F5NO3. It contains a nitro group, a pentafluorophenyl group, and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1-(pentafluorophenyl)ethanol typically involves the nitration of 1-(pentafluorophenyl)ethanol. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1-(pentafluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the electron-withdrawing nature of the nitro and pentafluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-nitro-1-(pentafluorophenyl)ethanone.
Reduction: Formation of 2-amino-1-(pentafluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Nitro-1-(pentafluorophenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-1-(pentafluorophenyl)ethanol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. The pentafluorophenyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-1-(trifluoromethyl)ethanol
- 2-Nitro-1-(pentafluorophenyl)propanol
- 2-Nitro-1-(pentafluorophenyl)butanol
Uniqueness
2-Nitro-1-(pentafluorophenyl)ethanol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with fewer fluorine atoms .
Properties
IUPAC Name |
2-nitro-1-(2,3,4,5,6-pentafluorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-4-3(2(15)1-14(16)17)5(10)7(12)8(13)6(4)11/h2,15H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATSBNOGFCYNOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1=C(C(=C(C(=C1F)F)F)F)F)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297379 |
Source
|
Record name | 2-nitro-1-(pentafluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19282-52-1 |
Source
|
Record name | NSC115746 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-nitro-1-(pentafluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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